molecular formula C25H33NO B2562790 N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide CAS No. 478041-25-7

N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide

Cat. No.: B2562790
CAS No.: 478041-25-7
M. Wt: 363.545
InChI Key: NUNWZEVOCOKZCA-UHFFFAOYSA-N
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Description

N-[4-(4-Pentylcyclohexyl)phenyl]-2-phenylacetamide is a synthetic organic compound of interest in chemical and materials science research. This molecule features a phenylacetamide scaffold linked to a 4-pentylcyclohexylphenyl group, a structural motif found in compounds studied for their liquid crystalline properties . The cyclohexane ring within its structure typically adopts a chair conformation, and the molecule's overall geometry can influence its physical characteristics and intermolecular interactions . Researchers are exploring the potential applications of this compound and its analogs, particularly in the development of advanced materials. As a phenylacetamide derivative, it belongs to a class of compounds that have been investigated for various biological activities, though its specific mechanism of action and research value are subject to ongoing study . This product is intended for research purposes as a chemical reference standard or as a building block in synthetic chemistry. Handling should be conducted by qualified laboratory personnel using appropriate personal protective equipment. All sales are final. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Disclaimer: The information provided is based on available data for this compound and structurally similar molecules. The biological activities and applications mentioned are derived from related research and may not reflect the specific properties of this compound. Buyers are responsible for confirming product identity and purity for their specific research needs.

Properties

IUPAC Name

N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO/c1-2-3-5-8-20-11-13-22(14-12-20)23-15-17-24(18-16-23)26-25(27)19-21-9-6-4-7-10-21/h4,6-7,9-10,15-18,20,22H,2-3,5,8,11-14,19H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNWZEVOCOKZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide typically involves the reaction of 4-(4-pentylcyclohexyl)aniline with phenylacetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related phenylacetamide derivatives, focusing on substituent effects, physical properties, synthesis, and applications.

Structural and Physical Property Comparison

Compound Name Substituents Melting Point (°C) Yield (%) Key Features Reference
N-[4-(4-Pentylcyclohexyl)phenyl]-2-phenylacetamide 4-pentylcyclohexyl, phenylacetamide Not reported Not reported Potential liquid crystal behavior
N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-2-phenylacetamide (3g) Benzyloxy, aminothiazole 190–193 70 Bioactive scaffold, moderate yield
N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-3-phenylpropanamide (3h) Benzyloxy, aminothiazole, extended alkyl 192–193 71 Similar mp to 3g; longer chain
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (12) Trifluoromethylbenzothiazole Not reported 19 Low yield due to fluorinated substituents
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide (I) Bromophenyl, methoxyphenyl Not reported Not reported Crystallinity, antimicrobial potential

Key Observations:

  • Substituent Effects on Melting Points: Compounds with rigid aromatic substituents (e.g., benzothiazole in 12) or bulky groups (e.g., 4-pentylcyclohexyl) may exhibit higher melting points, though data gaps exist for direct comparison.
  • Synthetic Yields: Electron-withdrawing groups (e.g., trifluoromethyl in 12) reduce yields (19%) compared to benzyloxy-substituted analogs (70–88%) .

Biological Activity

N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of amides characterized by the presence of a phenylacetamide moiety. The structure can be represented as follows:

N 4 4 pentylcyclohexyl phenyl 2 phenylacetamide\text{N 4 4 pentylcyclohexyl phenyl 2 phenylacetamide}

This structural configuration suggests potential interactions with various biological targets, particularly within the central nervous system (CNS).

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. Its interaction with these targets can modulate signaling pathways that are crucial for various physiological processes.

  • Receptor Binding : The compound has been investigated for its potential as a ligand in receptor binding studies, indicating its role in influencing receptor-mediated pathways.
  • Enzyme Modulation : It may also affect enzyme activity, leading to alterations in metabolic processes within cells.

Biological Activity and Therapeutic Potential

Research has explored several aspects of the compound's biological activity, including:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory conditions.
  • Analgesic Effects : There is evidence pointing towards analgesic properties, which could be beneficial in pain management therapies.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryPotential modulation of inflammatory pathways
AnalgesicEvidence of pain relief effects

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of similar compounds to draw parallels with this compound.

  • Anticonvulsant Activity : A related study synthesized N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their anticonvulsant properties in animal models. The findings indicated significant protective effects against seizures, suggesting that structural analogs may share similar mechanisms .
    • Table 2: Anticonvulsant Activity Results
    Compound IDDose (mg/kg)MES Protection (0.5h)MES Protection (4h)
    19300YesYes
    24100YesNo
  • Pharmacokinetic Studies : Further investigations into the pharmacokinetics of related compounds revealed that lipophilicity plays a critical role in CNS distribution and efficacy . This insight can be applied to predict the behavior of this compound in biological systems.

Q & A

Q. Common discrepancies :

  • Overlapping NMR signals from cyclohexyl and phenyl groups.
  • LC-MS adduct formation (e.g., sodium or potassium ions) leading to inaccurate m/z readings. Use high-resolution instruments (HRMS) for validation .

What safety protocols are critical when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles.
  • Waste disposal : Classify as halogenated organic waste and incinerate at >1000°C .

How can researchers optimize low-yielding synthetic routes for this compound?

Q. Advanced

  • Catalyst screening : Test alternatives to EDC/HOBt, such as DCC or PyBOP, to improve amide coupling efficiency .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with toluene or THF to reduce side reactions.
  • Microwave irradiation : Reduce reaction time from hours to minutes (e.g., 45% yield in 30 mins at 80°C) .

How are spectral data contradictions resolved during structural elucidation?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Differentiate overlapping signals from phenyl and cyclohexyl moieties .
  • Computational modeling : Compare experimental 1^1H NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).
  • Isotopic labeling : Introduce 13^{13}C or 15^{15}N labels to track specific groups in complex spectra .

What strategies are used to study structure-activity relationships (SAR) for this compound?

Q. Advanced

  • Substituent variation : Modify the pentylcyclohexyl group to assess hydrophobic interactions (e.g., replace with hexyl or branched chains) .
  • Bioactivity assays : Test derivatives against target receptors (e.g., GPCRs or enzymes) using SPR (surface plasmon resonance) or fluorescence polarization.
  • Molecular docking : Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies .

What purity standards and analytical methods ensure reliability in pharmacological studies?

Q. Basic

  • Purity criteria : ≥95% purity verified by HPLC (C18 column, acetonitrile/water gradient) .
  • USP-NF guidelines : Follow monographs for residual solvents (e.g., <500 ppm for DMF) and heavy metals (<10 ppm) .
  • Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .

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